molecular formula C19H16N2O6 B102085 Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate CAS No. 17451-67-1

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate

Cat. No.: B102085
CAS No.: 17451-67-1
M. Wt: 368.3 g/mol
InChI Key: RVEIAMZETABDBE-INIZCTEOSA-N
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Description

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group, which is known to impart significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate typically involves the condensation of an appropriate isoindole derivative with ethyl acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group is known to interact with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-1,3-dihydro-alpha-((4-aminophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (S)-1,3-dihydro-alpha-((4-methylphenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts significant biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Introduction

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate, with CAS number 17451-67-1, is a complex organic compound belonging to the isoindole derivatives class. These derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC19H16N2O6
Molecular Weight368.34 g/mol
Density1.396 g/cm³
Boiling Point548 °C at 760 mmHg
Flash Point285.2 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group is particularly significant as it can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction can disrupt biochemical pathways, which may result in therapeutic effects in various conditions.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Interaction : It can bind to receptor sites, influencing signaling pathways crucial for cellular responses.
  • Oxidative Stress Modulation : The compound's structure allows it to participate in redox reactions, potentially mitigating oxidative stress.

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines, preventing proliferation.
  • Apoptotic Pathways Activation : Studies suggest that it activates caspase pathways leading to programmed cell death.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to increased apoptosis markers and reduced proliferation rates .
  • Antimicrobial Activity Assessment :
    • In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Methods : The compound is synthesized through the condensation of isoindole derivatives with ethyl acetate under reflux conditions, yielding high purity products suitable for biological testing .
  • Biological Evaluations : Various assays have confirmed its role as an enzyme inhibitor and its potential as an anticancer agent. Further investigations are ongoing to elucidate the detailed mechanisms and optimize its pharmacological properties .

Properties

CAS No.

17451-67-1

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

ethyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C19H16N2O6/c1-2-27-19(24)16(11-12-7-9-13(10-8-12)21(25)26)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10,16H,2,11H2,1H3/t16-/m0/s1

InChI Key

RVEIAMZETABDBE-INIZCTEOSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

17451-67-1
6957-95-5

Origin of Product

United States

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